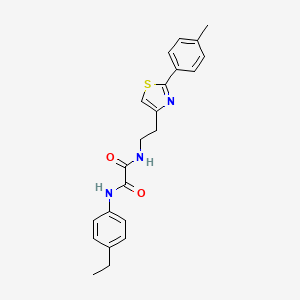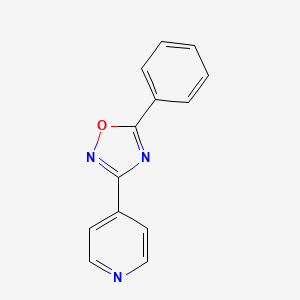
4-(5-苯基-1,2,4-恶二唑-3-基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H9N3O and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎活性
先前的一项研究表明,一系列 (4-(1,2,4-恶二唑-5-基)苯基)-2-氨基乙酰胺衍生物,包括“4-(5-苯基-1,2,4-恶二唑-3-基)吡啶”,表现出良好的抗神经炎症作用 . 这些化合物具有良好的抗炎活性,可以显著抑制相关炎症因子的产生 .
关节炎治疗
已发现这些化合物在治疗关节炎方面具有潜在应用 . 特别是化合物 f15 表现最为突出,它可以显著抑制脂多糖 (LPS) 诱导的 RAW264.7 细胞中相关炎症因子的产生 . 它还减少了佐剂诱导性关节炎 (AIA) 大鼠的继发性足部肿胀和关节炎指数,并抑制了血清中 TNF-α 和 IL-1β 的产生 .
药物开发
1,2,4-恶二唑杂环,它是“4-(5-苯基-1,2,4-恶二唑-3-基)吡啶”的一部分,因其独特的生物等排性质和异常广泛的生物活性而受到广泛关注 . 因此,它是新型药物开发的理想框架 .
抗菌活性
一些 1,2,4-恶二唑衍生物已显示出与参考药物(阿莫西林)相当的抗菌效果 . 然而,搜索结果中未提及“4-(5-苯基-1,2,4-恶二唑-3-基)吡啶”的具体抗菌活性。
抗真菌活性
一些 1,2,4-恶二唑衍生物的体外抗真菌活性已针对炭疽菌、灰霉菌和立枯丝核菌进行评估 . 然而,搜索结果中未提及“4-(5-苯基-1,2,4-恶二唑-3-基)吡啶”的具体抗真菌活性。
作用机制
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anticancer and anti-infective properties. These compounds are known to interact with various molecular targets involved in these diseases, but the specific targets for this compound need further investigation.
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties . The nitrogen in the oxadiazole ring is a stronger hydrogen bond acceptor than oxygen , which may influence the compound’s interaction with its targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit anticancer and anti-infective activities, suggesting that they may affect pathways related to cell proliferation, apoptosis, and microbial growth.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit anticancer and anti-infective activities, suggesting that they may induce cell death or inhibit microbial growth.
生化分析
Biochemical Properties
The 1,2,4-oxadiazole derivatives, including 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some derivatives have shown potent antiviral activity against Zika virus infections . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, contributing to their biological activity .
Cellular Effects
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine and similar compounds have demonstrated significant effects on various types of cells and cellular processes . They have been found to inhibit the production of inflammatory factors in lipopolysaccharide-induced cells , indicating their potential role in modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that these compounds may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, one study indicated that a similar compound blocked the excitation of the nuclear factor κB (NF-κB) signaling pathway in a concentration-dependent manner .
Temporal Effects in Laboratory Settings
Similar 1,2,4-oxadiazole derivatives have shown moderate to strong antibacterial effects over time in laboratory studies .
Dosage Effects in Animal Models
This suggests that the effects of these compounds may vary with different dosages, and high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
1,2,4-oxadiazole derivatives are generally known for their broad spectrum of biological activities, suggesting that they may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .
Transport and Distribution
Given the lipophilic nature of 1,2,4-oxadiazole derivatives, they are likely to be able to cross cell membranes and distribute within cells .
Subcellular Localization
Based on the properties of similar compounds, it is possible that it may be localized to specific compartments or organelles within the cell depending on its interactions with other biomolecules .
属性
IUPAC Name |
5-phenyl-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLYQZJFVKRLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate](/img/structure/B2476510.png)
![N-(2-Methylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2476511.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2476512.png)
![3-chloro-N-(2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-4-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2476516.png)
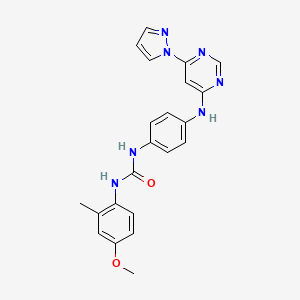
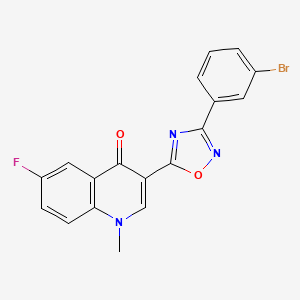
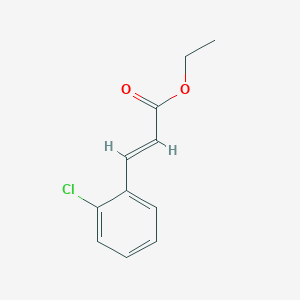
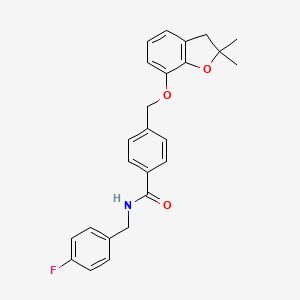

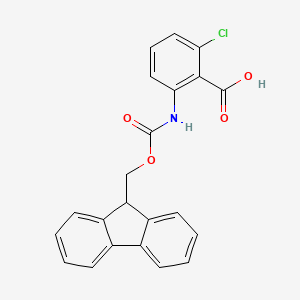
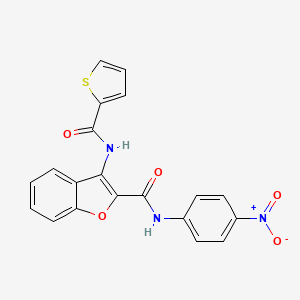
![Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2476529.png)
